
Basic characterization of 3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methylisoquinoline

Cat. No.: B074773 Get Quote

An In-depth Technical Guide on the Core Characterization of 3-Methylisoquinoline

Introduction
3-Methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula

C₁₀H₉N.[1][2] It belongs to the isoquinoline family, which is characterized by a fused benzene

and pyridine ring system.[3] Specifically, 3-Methylisoquinoline features a methyl group

substituted at the third carbon position of the isoquinoline ring.[3][4] This compound typically

appears as a colorless to pale yellow liquid or solid, depending on purity and temperature, and

possesses a characteristic aromatic odor.[3][4]

The isoquinoline nucleus is a significant scaffold in medicinal chemistry and is found in

numerous natural products, including a large number of alkaloids derived from the amino acid

tyrosine.[5][6] Due to their potential biological activities, 3-Methylisoquinoline and its

derivatives are of considerable interest in the pharmaceutical and agrochemical industries,

often serving as key building blocks in the synthesis of more complex bioactive molecules.[1][3]

This guide provides a comprehensive overview of the fundamental chemical and physical

properties, spectroscopic characterization, synthesis, and safety information for 3-
Methylisoquinoline, intended for researchers, scientists, and professionals in drug

development.

Chemical and Physical Properties
The core physicochemical properties of 3-Methylisoquinoline are summarized in the table

below. These properties are essential for its handling, application in synthesis, and purification.

The compound is sparingly soluble in water but shows good solubility in common organic
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solvents such as ethanol, acetone, diethyl ether, and chloroform.[1][3][4] Like its parent

compound isoquinoline, it is a weak base.[7]

Property Value Source(s)

IUPAC Name 3-methylisoquinoline [8]

CAS Number 1125-80-0 [2][8]

Molecular Formula C₁₀H₉N [2][8]

Molecular Weight 143.19 g/mol [2][9]

Appearance
Colorless to pale yellow liquid

or solid
[3][4]

Melting Point 63-65 °C [2][9]

Boiling Point 251 °C [2][9]

Density 1.0584 g/cm³ (estimate) [2]

pKa 5.66 ± 0.30 (Predicted) [1][2]

Water Solubility 919 mg/L (at 20 °C) [1][2]

InChI Key
FVVXWRGARUACNW-

UHFFFAOYSA-N
[8][9]

Canonical SMILES CC1=CC2=CC=CC=C2C=N1 [1]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Methylisoquinoline.

Below are the expected spectroscopic data and general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.guidechem.com/encyclopedia/3-methylisoquinoline-dic8006.html
https://cymitquimica.com/cas/1125-80-0/
https://www.solubilityofthings.com/3-methylisoquinoline
https://en.wikipedia.org/wiki/Isoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisoquinoline
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisoquinoline
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisoquinoline
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/129895
https://cymitquimica.com/cas/1125-80-0/
https://www.solubilityofthings.com/3-methylisoquinoline
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/129895
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/129895
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://www.guidechem.com/encyclopedia/3-methylisoquinoline-dic8006.html
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://www.guidechem.com/encyclopedia/3-methylisoquinoline-dic8006.html
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7289615.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisoquinoline
https://www.sigmaaldrich.com/JP/ja/product/aldrich/129895
https://www.guidechem.com/encyclopedia/3-methylisoquinoline-dic8006.html
https://www.benchchem.com/product/b074773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz) Note: Chemical shifts (δ) are

predicted based on the analysis of the isoquinoline scaffold and typical methyl group

resonances. Actual values may vary.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.9 - 9.2 s 1H H-1

The proton at C1

is highly

deshielded due

to the adjacent

nitrogen atom.

~7.4 - 7.9 m 4H
H-5, H-6, H-7, H-

8

Aromatic protons

on the benzene

ring, appearing

as a complex

multiplet.

~7.3 - 7.5 s 1H H-4

Aromatic proton

on the pyridine

ring.

~2.6 s 3H -CH₃

Singlet for the

methyl group

protons at the C3

position.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
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Chemical Shift (δ) ppm Assignment Notes

~152 C-1
Deshielded due to proximity to

nitrogen.

~150 C-3
Quaternary carbon attached to

the methyl group and nitrogen.

~120 - 136
C-4, C-4a, C-5, C-6, C-7, C-8,

C-8a

Aromatic carbons of the fused

ring system.

~20 - 25 -CH₃ Carbon of the methyl group.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified 3-Methylisoquinoline in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.

Use standard parameters, such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and

an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[10]

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary.[10]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra using the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Key IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Intensity

3000 - 3100 C-H stretch (aromatic) Medium

2850 - 3000 C-H stretch (aliphatic -CH₃) Medium

~1600 C=C stretch (aromatic) Medium-Strong

~1500 C=N stretch (in-ring) Medium-Strong

1350 - 1450 C-H bend (aliphatic -CH₃) Medium

Experimental Protocol: IR Spectroscopy

Sample Preparation:

For solid samples (if below melting point): Prepare a KBr pellet by mixing a small amount

of the sample with dry potassium bromide powder and pressing it into a transparent disk.

For liquid samples (if molten): Place a drop of the liquid between two NaCl or KBr plates to

form a thin film.

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Background Correction: Acquire a background spectrum of the empty sample holder (or pure

KBr pellet/salt plates) and subtract it from the sample spectrum to remove atmospheric (CO₂,

H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

Expected Mass Spectrometry Data
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m/z Value Interpretation Notes

143 [M]⁺

Molecular ion peak,

corresponding to the molecular

weight of C₁₀H₉N.

142 [M-H]⁺

Loss of a hydrogen radical, a

common fragmentation for

aromatic compounds.

115 [M-H-HCN]⁺ or [M-C₂H₄]⁺

Loss of hydrogen cyanide

(HCN) from the pyridine ring or

ethylene from fragmentation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a

chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will produce characteristic fragment ions. Electrospray Ionization (ESI) is

common for LC-MS and typically produces the protonated molecular ion [M+H]⁺ at m/z 144.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

key fragment ions to confirm the structure.

Synthesis and Reactivity
Several methods exist for the synthesis of isoquinoline derivatives.[7] One common approach

involves the cyclization of substituted phenylethylamines. A specific preparation method

involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one followed by reductive

amination and subsequent cyclization.[2]
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Experimental Protocol: Synthesis of 3-Methylisoquinoline

This protocol is a generalized procedure based on reductive amination followed by cyclization

as described in the literature.[2]

Reductive Amination:

To a solution of benzylamine (1.0 eq) and 1,1-dimethoxypropan-2-one (1.0 eq) in a

suitable solvent like dichloromethane at room temperature, add sodium

triacetoxyborohydride (1.4 eq) in one portion.

Stir the reaction mixture at room temperature overnight.

Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 30

minutes. Separate the organic layer.

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic

layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure

to yield the intermediate amine.

Cyclization:

The crude intermediate from the previous step is treated with a strong acid (e.g.,

polyphosphoric acid or sulfuric acid) and heated.

For example, the intermediate can be heated in the presence of phosphorus pentoxide

and phosphorus oxychloride.

The reaction mixture is then carefully quenched with ice and basified to a high pH (e.g.,

14) using concentrated sodium hydroxide.[2]

Purification:

Extract the product from the basified aqueous solution using an organic solvent like

dichloromethane.[2]

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.
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Purify the resulting crude product by column chromatography or distillation to obtain pure

3-Methylisoquinoline.[2]

Confirm the structure of the final product using the spectroscopic methods described

above (NMR, MS).[2]

Starting Materials

Reaction Steps

Products

Benzylamine

Reductive Amination
(Sodium Triacetoxyborohydride)

1,1-Dimethoxypropan-2-one

Intermediate Amine

Acid-Catalyzed Cyclization
(e.g., PPA, POCl₃)

Workup & Purification
(Extraction, Chromatography) 3-Methylisoquinoline

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Methylisoquinoline.

Reactivity
The reactivity of 3-Methylisoquinoline is influenced by the electron-withdrawing effect of the

nitrogen atom in the pyridine ring and the electron-donating nature of the methyl group. The C1

position is susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic

substitution. The methyl group at C3 is generally less reactive than a methyl group at the C1

position due to electronic effects.[5]

Applications in Drug Development
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Isoquinoline and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of

biological activities, including potential antimicrobial and anticancer properties.[1][3] 3-
Methylisoquinoline serves as a versatile building block for the synthesis of more complex,

polysubstituted isoquinolines, which are explored as novel therapeutic agents.[1][4] Its

structure can be modified at various positions to optimize pharmacological activity, making it a

valuable starting material in drug discovery pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b074773?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

